5-Chloro-2-sulfamoyl-3-thenoyl azide
Description
5-Chloro-2-sulfamoyl-3-thenoyl azide is a heterocyclic azide derivative featuring a thiophene backbone substituted with a sulfamoyl group (NH2SO2-), a chloro atom, and a reactive azide (-N3) moiety. The sulfamoyl group enhances hydrogen-bonding capacity, which may improve solubility in polar solvents or biological matrices.
Properties
Molecular Formula |
C5H3ClN4O3S2 |
|---|---|
Molecular Weight |
266.7 g/mol |
IUPAC Name |
5-chloro-2-sulfamoylthiophene-3-carbonyl azide |
InChI |
InChI=1S/C5H3ClN4O3S2/c6-3-1-2(4(11)9-10-7)5(14-3)15(8,12)13/h1H,(H2,8,12,13) |
InChI Key |
QMUKSAKNYPLVEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)N=[N+]=[N-])S(=O)(=O)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below contrasts 5-chloro-2-sulfamoyl-3-thenoyl azide with structurally or functionally related azide compounds:
Key Research Findings
Reactivity in Click Chemistry: Sodium azide is primarily used as a precursor for generating organic azides but lacks the structural complexity for targeted conjugation. In contrast, Azide-PEG5-Tos and this compound are engineered for regioselective reactions. The PEG spacer in Azide-PEG5-Tos improves solubility and biocompatibility, while the thiophene core in the target compound may enable π-π stacking in material science applications .
Thermal Stability: Sodium azide is thermally unstable above 275°C, posing explosion risks . The chloro and sulfamoyl substituents in this compound likely stabilize the azide group, delaying decomposition.
Toxicity and Handling :
- Sodium azide requires stringent protocols (plastic/glass equipment only) due to metal reactivity and acute toxicity . The target compound’s organic framework may reduce volatility but still necessitates precautions against azide-related hazards (e.g., HN3 gas release).
Biocompatibility: Azide-PEG5-Tos is explicitly designed for biological applications due to its PEG spacer, which reduces immunogenicity . The target compound’s sulfamoyl group may confer partial biocompatibility, but its chloro and thiophene moieties could limit in vivo use without further derivatization.
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